Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate
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Overview
Description
Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate is a complex organic compound with a long-chain structure It is characterized by the presence of heptadecan-9-yloxy and oxooctyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The starting materials often include heptadecan-9-ol, oxooctanoic acid, and decanoic acid. The reaction conditions may involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and quality. Purification steps such as distillation, crystallization, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and catalysts (Lewis acids).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution may result in the formation of new esters or amides.
Scientific Research Applications
Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate can be compared with other similar compounds, such as:
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 10-((2-hydroxyethyl)(8-oxo-8-(undecyloxy)octyl)amino)decanoate
These compounds share similar structural features but differ in the length and composition of their alkyl chains and functional groups. The uniqueness of this compound lies in its specific combination of heptadecan-9-yloxy and oxooctyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C43H85NO4 |
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Molecular Weight |
680.1 g/mol |
IUPAC Name |
heptyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-methylamino]decanoate |
InChI |
InChI=1S/C43H85NO4/c1-5-8-11-14-20-27-34-41(35-28-21-15-12-9-6-2)48-43(46)37-30-23-19-25-32-39-44(4)38-31-24-18-16-17-22-29-36-42(45)47-40-33-26-13-10-7-3/h41H,5-40H2,1-4H3 |
InChI Key |
QJZIRHMXURWVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(C)CCCCCCCCCC(=O)OCCCCCCC |
Origin of Product |
United States |
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